molecular formula C17H17N7O3S B2586746 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide CAS No. 1448071-23-5

4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide

Cat. No.: B2586746
CAS No.: 1448071-23-5
M. Wt: 399.43
InChI Key: VZTYTEMGLFEDHG-UHFFFAOYSA-N
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Description

4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine sulfonyl group, a triazolyl pyrimidine moiety, and a benzamide backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for numerous applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final compound. The process often begins with the synthesis of the pyrrolidine sulfonyl chloride, which is then reacted with a suitable amine to form the sulfonamide. Concurrently, the triazolyl pyrimidine is synthesized through a series of cyclization reactions involving triazole and pyrimidine precursors. The final step involves coupling the sulfonamide with the triazolyl pyrimidine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to streamline the synthesis process, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of nitro groups would produce amines .

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide involves its interaction with specific molecular targets. The triazolyl pyrimidine moiety is known to bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions involved. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(pyrrolidine-1-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c25-17(22-15-9-16(20-11-19-15)24-12-18-10-21-24)13-3-5-14(6-4-13)28(26,27)23-7-1-2-8-23/h3-6,9-12H,1-2,7-8H2,(H,19,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTYTEMGLFEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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